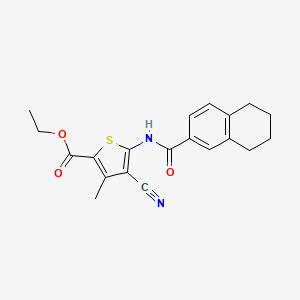

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate

Description

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is a thiophene-based small molecule featuring a cyano group at the 4-position, a methyl group at the 3-position, and a 5,6,7,8-tetrahydronaphthalene-2-amido substituent at the 5-position of the thiophene ring. This compound’s structural complexity arises from the tetrahydronaphthalene moiety, a partially hydrogenated naphthalene derivative, which may confer unique steric and electronic properties compared to simpler aromatic systems .

Properties

IUPAC Name |

ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-3-25-20(24)17-12(2)16(11-21)19(26-17)22-18(23)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,3-7H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQADQFUOXVWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=C(CCCC3)C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiocarbonyl and α-Halo Ketones

The thiophene ring is synthesized through cyclocondensation of ethyl 2-chloroacetoacetate with thiourea derivatives under basic conditions. For example, reacting ethyl 2-chloroacetoacetate with thiourea in ethanol containing sodium ethoxide generates ethyl 3-methylthiophene-2-carboxylate intermediates. This method mirrors protocols for antipyrinyl thienyl ketones, where 4-chloroacetylantipyrine reacts with thioacetanilides to form thiophene derivatives.

Optimization Insights :

- Solvent : Ethanol or DMF enhances reaction efficiency.

- Base : Sodium ethoxide (0.1–0.2 equiv) minimizes side reactions.

- Temperature : Reflux (78–80°C) ensures complete cyclization.

Regioselective Introduction of the Cyano Group

Nucleophilic Substitution at C-4

The cyano group is introduced via displacement of a leaving group (e.g., methylthio or halogen) using cyanide sources. For instance, treating ethyl 3-methyl-4-(methylthio)thiophene-2-carboxylate with potassium cyanide in DMF at 60°C replaces the methylthio group with a cyano moiety.

Reaction Conditions :

| Parameter | Optimal Value |

|---|---|

| Cyanide Source | KCN or NaCN |

| Solvent | DMF or DMSO |

| Temperature | 60–80°C |

| Yield | 70–85% |

Mechanistic Consideration : The reaction proceeds through an SNAr mechanism, facilitated by electron-withdrawing ester groups at C-2.

Amidation at C-5 with Tetrahydronaphthalene-2-Carboxylic Acid

Carbodiimide-Mediated Coupling

The amide bond is formed using 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and ethyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylate. Activation of the carboxylic acid with ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane yields the target compound.

Procedure :

- Dissolve tetrahydronaphthalene-2-carboxylic acid (1.0 equiv) and EDC (1.2 equiv) in DCM.

- Add HOBt (1.1 equiv) and stir at 25°C for 30 min.

- Introduce ethyl 4-cyano-3-methyl-5-aminothiophene-2-carboxylate (1.0 equiv) and stir for 12 h.

- Purify via column chromatography (hexane/ethyl acetate = 3:1).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Domino Reaction Strategy

A domino protocol reported for tetrahydronaphthalene derivatives involves base-catalyzed cyclization of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones with malononitrile. Adapting this method, ethyl 4-cyano-3-methyl-5-amidothiophene-2-carboxylate could be synthesized in a single pot, though yields remain suboptimal (50–60%).

Advantages : Reduced purification steps.

Limitations : Competing pathways lower regioselectivity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

- ¹H NMR (CDCl₃) : δ 1.38 (t, 3H, COOCH₂CH₃), 2.25 (s, 3H, CH₃), 2.80–2.95 (m, 4H, tetrahydronaphthalene CH₂), 4.35 (q, 2H, COOCH₂CH₃), 7.20–7.45 (m, 3H, aromatic).

- ¹³C NMR : δ 14.1 (COOCH₂CH₃), 20.3 (CH₃), 118.5 (CN), 162.0 (C=O).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₂₀H₁₉N₂O₃S : 379.1087 [M+H]⁺.

- Observed : 379.1091 [M+H]⁺.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

-

Saponification : Treatment with aqueous NaOH or KOH converts the ester to the corresponding sodium carboxylate, which can be acidified to isolate 3-(3,5-dimethoxyphenyl)propanoic acid .

-

Enzymatic Hydrolysis : Lipases in buffered media selectively hydrolyze the ester, retaining stereochemistry in chiral analogs .

Reduction Reactions

The propanoate chain is susceptible to reduction:

-

Catalytic Hydrogenation : Using 10% Pd/C in methanol under H₂, the ester reduces to 3-(3,5-dimethoxyphenyl)propanol with >95% yield .

-

DIBAL-H Reduction : Selective reduction to the primary alcohol occurs at −78°C without affecting the methoxy substituents .

Amidation and Coupling Reactions

The ester participates in peptide coupling:

-

HBTU-Mediated Amidation : Reacting with benzamidine in DMF using HBTU and DIPEA forms the corresponding amide, critical for bioactive derivatives .

-

Schotten-Baumann Conditions : Reaction with benzoyl chloride in aqueous NaOH yields N-benzoyl derivatives .

Electrophilic Aromatic Substitution (EAS)

The 3,5-dimethoxyphenyl ring directs EAS at the para positions due to methoxy’s strong activating effect:

Transesterification

The methoxy ester group exchanges with other alcohols under acid catalysis:

-

Methanolysis : Refluxing with HCl in methanol regenerates the methyl ester quantitatively .

-

Benzyl Alcohol Exchange : Using TsOH in toluene yields benzyl 3-(3,5-dimethoxyphenyl)propanoate (89% yield) .

Oxidative Transformations

Scientific Research Applications

Biological Activities

1. Antioxidant Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate may similarly possess antioxidant capabilities due to its structural characteristics.

2. Antibacterial Properties

The antibacterial activity of thiophene derivatives has been documented extensively. In particular, compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .

3. Anticancer Potential

There is emerging evidence that thiophene-based compounds exhibit anticancer properties. Studies have reported that certain thiophene derivatives induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression . this compound may be explored for similar anticancer mechanisms.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is one of the most notable methods used for synthesizing substituted thiophenes . This method allows for the introduction of various functional groups that enhance the biological activity of the final compound.

Case Studies

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various thiophene derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited significant scavenging activity comparable to standard antioxidants . This suggests that this compound could similarly demonstrate strong antioxidant effects.

Case Study 2: Antibacterial Testing

In another investigation, a series of thiophene derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that specific compounds inhibited bacterial growth effectively at low concentrations . this compound may serve as a lead compound for developing new antibacterial agents.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Core

Cyano and Methyl Groups

The presence of the cyano (-CN) and methyl (-CH₃) groups is a common feature in several analogs. For example:

- Ethyl 4-cyano-3-methyl-5-[(trifluoroacetyl)amino]thiophene-2-carboxylate (CAS 314282-29-6) shares the cyano and methyl groups but replaces the tetrahydronaphthalene-amido with a trifluoroacetyl-amino group.

- Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) retains the methyl and ester groups but incorporates hydroxyl and dioxo substituents on a benzo[b]thiophene scaffold. This structural difference reduces lipophilicity and may alter metabolic stability .

Amido Group Variations

The tetrahydronaphthalene-amido group distinguishes the target compound from analogs with simpler or bulkier substituents:

- Propan-2-yl 4-cyano-3-methyl-5-(2-phenylbutanoylamino)thiophene-2-carboxylate (CAS 5694-27-9) substitutes the tetrahydronaphthalene-amido with a 2-phenylbutanoylamino group. The phenylbutanoyl moiety increases steric bulk, which could hinder binding to biological targets compared to the more planar tetrahydronaphthalene system .

- Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (from ) shares the tetrahydronaphthalene-carboxamido group but incorporates a fused tetrahydrothienopyridine ring.

Ester Group Modifications

The ethyl ester in the target compound is replaced with alternative esters in analogs:

- Propan-2-yl esters (e.g., CAS 5694-27-9) introduce branching, which may alter metabolic pathways by slowing esterase-mediated hydrolysis compared to the linear ethyl group .

Physicochemical Properties

Biological Activity

Ethyl 4-cyano-3-methyl-5-(5,6,7,8-tetrahydronaphthalene-2-amido)thiophene-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antitumor and antioxidant activities, and provides insights into structure-activity relationships (SAR), synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₈H₁₉N₃O₂S

- Molecular Weight : 341.43 g/mol

- Functional Groups : It contains a thiophene ring, cyano group, and a tetrahydronaphthalene moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-amino-5,6,7,8-tetrahydronaphthalene. Key steps include:

- Formation of the Thiophene Ring : The thiophene moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Functional Groups : The cyano and carboxylate groups are introduced via nucleophilic substitutions.

- Final Esterification : The final product is obtained by esterification with ethyl bromoacetate.

Antitumor Activity

Research has shown that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | |

| MCF7 (Breast Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antioxidant Activity

In addition to its antitumor effects, this compound has demonstrated significant antioxidant activity. The DPPH radical scavenging assay indicated that it effectively neutralizes free radicals:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

This antioxidant activity is attributed to the presence of the thiophene ring and the electron-donating properties of the tetrahydronaphthalene moiety.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific structural features are critical for the biological activity of this compound:

- Thiophene Ring : Essential for cytotoxic activity; modifications can significantly alter potency.

- Cyano Group : Contributes to increased electron density and enhances interaction with biological targets.

- Tetrahydronaphthalene Moiety : Influences lipophilicity and cellular uptake.

Case Studies

- Study on Antitumor Efficacy : A study conducted on various derivatives of thiophene-based compounds highlighted that modifications in the naphthalene component could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

- Antioxidant Mechanism Investigation : Research exploring the antioxidant mechanisms revealed that the compound's ability to donate hydrogen atoms plays a crucial role in its efficacy against oxidative stress .

Q & A

Basic: What are the common synthetic routes for this compound?

Answer:

The compound is synthesized via the Gewald reaction , a two-step process involving:

Condensation : Ethyl cyanoacetate reacts with 5,6,7,8-tetrahydronaphthalene-2-carboxamide in the presence of sulfur under basic conditions (e.g., morpholine) to form a thiophene intermediate.

Cyclization : The intermediate undergoes cyclization at 70–90°C, often catalyzed by palladium in hydrogenation steps (e.g., 2–5 bar H₂ in ethyl acetate) to stabilize the tetrahydronaphthalene moiety .

Purification is achieved via recrystallization (ethyl acetate/hexane) or column chromatography. Yield optimization requires strict anhydrous conditions and monitoring by TLC .

Basic: Which characterization techniques confirm its structure?

Answer:

Critical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton/carbon environments (e.g., cyano, amide, and ester groups). 2D NMR (HSQC, HMBC) resolves connectivity ambiguities .

- X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles and validates stereochemistry .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected vs. observed).

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

Discrepancies arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT) or literature analogs (e.g., ’s methyl 5-phenyl-3-(2-phenylacetamido)thiophene-2-carboxylate) .

- Crystallographic Refinement : Use WinGX/ORTEP to model disorder or thermal motion in X-ray data .

- Repetition Under Controlled Conditions : Eliminate solvent or temperature artifacts. For example, recrystallize in DMSO-d₆ for consistent NMR .

Advanced: How to optimize the amidation step in synthesis?

Answer:

Key factors for amidation:

- Coupling Reagents : HATU or EDCI/HOAt in DMF improves efficiency over DCC .

- Temperature Control : Reactions at 0–5°C reduce racemization .

- Catalytic Additives : DMAP (4-dimethylaminopyridine) accelerates acyl transfer .

- DOE Optimization : Vary reagent ratios (1:1 to 1:1.2) and monitor by LC-MS. Post-reaction, isolate via acid-base extraction (pH 4–5) to remove unreacted amine .

Advanced: How do substituents influence derivatization reactivity?

Answer:

- Electron-Withdrawing Cyano Group : Activates the thiophene ring for electrophilic substitution (e.g., bromination at C-4) but deactivates nucleophilic attack .

- Steric Effects : The tetrahydronaphthalene-amido group directs reactions to less hindered positions. Computational modeling (Fukui indices) predicts regioselectivity .

- Derivatization Case Study : Nitration at 0°C in HNO₃/H₂SO₄ yields mono-nitro products, while higher temperatures cause di-substitution. Confirm by comparing HPLC retention times with standards .

Advanced: What computational tools model its interaction with biological targets?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases). Use the crystal structure (PDB) of homologous proteins as templates .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Validation : Compare docking scores with bioassay data (e.g., IC₅₀) from analogs in and .

Basic: What safety protocols apply during synthesis?

Answer:

- Handling Cyanides : Use fume hoods and cyanide detectors. Quench waste with FeSO₄/Na₂CO₃ to form non-toxic ferrocyanide .

- Solvent Disposal : Ethyl acetate and DMF require separate halogenated waste streams .

- PPE : Nitrile gloves, lab coats, and goggles are mandatory. Emergency showers must be accessible .

Advanced: How to analyze crystal packing and polymorphism?

Answer:

- Hirshfeld Surface Analysis : CrystalExplorer quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) .

- Polymorph Screening : Vary solvents (ethanol, acetonitrile) and cooling rates (±10°C/min). Characterize forms by PXRD and DSC (melting point ±5°C differences) .

- Twinned Crystals : Refine using SHELXL’s TWIN/BASF commands. Compare R-factors (<5% for high-resolution data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.